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Compound of Interest

Compound Name: Olumacostat Glasaretil

Cat. No.: B609738 Get Quote

Technical Support Center: Olumacostat
Glasaretil
This technical support guide addresses the inconsistencies observed between the preclinical

and clinical data for Olumacostat Glasaretil, a topical drug candidate that was investigated for

the treatment of acne vulgaris. The following FAQs and troubleshooting guides are designed for

researchers, scientists, and drug development professionals who may be encountering similar

challenges in their own experiments.

Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for
Olumacostat Glasaretil?
Olumacostat Glasaretil (formerly DRM01) was designed as a small molecule inhibitor of the

enzyme Acetyl-CoA Carboxylase (ACC).[1][2] ACC is responsible for the first, rate-limiting step

in the de novo synthesis of fatty acids.[3][4][5] Since over 80% of the lipids that constitute

human sebum are derived from fatty acids, the inhibition of ACC was intended to directly

reduce sebum production in the sebaceous glands, a key factor in the pathogenesis of acne

vulgaris.[4][6] Olumacostat Glasaretil is a prodrug of the active ACC inhibitor 5-

(tetradecyloxy)-2-furoic acid (TOFA), designed to enhance its delivery into the skin.[1][2]
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Caption: Proposed mechanism of Olumacostat Glasaretil action.

Q2: What were the key findings from the preclinical
studies?
Preclinical studies showed significant promise for Olumacostat Glasaretil. In vitro experiments

using primary and transformed human sebocytes demonstrated that the compound effectively

inhibited de novo lipid synthesis.[1][5] At a concentration of 3 μM, it reduced fatty acid synthesis

to at or below baseline levels and significantly lowered levels of key sebum components like

triacylglycerol (by ~86%), cholesteryl/wax esters (by ~57%), and diacylglycerol (by ~51%).[1][2]

In vivo animal studies were also positive; topical application on hamster ears resulted in a
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significant reduction in the size of sebaceous glands.[1][3][6] Furthermore, imaging studies in

pig ears confirmed that the drug accumulates in sebaceous glands relative to the surrounding

dermis, supporting its targeted delivery.[1]

Preclinical Study

Type
Model System Key Finding Reference

In Vitro
Human Sebocytes

(SEB-1)

85-90% reduction in

14C-acetate

incorporation at 20

μM.

[1][2]

In Vitro Human Sebocytes

~86% reduction in

triacylglycerol levels at

3 μM.

[1][2]

In Vivo Hamster Ear Model

Significant reduction

in sebaceous gland

size.

[1][3][6]

Ex Vivo Yorkshire Pig Ear

Preferential

accumulation in

sebaceous glands.

[1]

Q3: The preclinical data looks strong. How did
Olumacostat Glasaretil perform in early-phase clinical
trials?
The promising preclinical results were largely replicated in Phase II clinical trials, which

continued to support the drug's development.

Phase IIa Study: In a randomized, vehicle-controlled study with 108 patients, Olumacostat
Glasaretil (7.5% gel, twice daily) showed statistically significant efficacy over a 12-week

period.[3] It achieved greater reductions in both inflammatory (-63.9% vs. -45.9% for vehicle)

and noninflammatory lesions (-48.1% vs. -28.8% for vehicle).[3] A significantly higher

percentage of patients in the treatment group also achieved at least a two-grade
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improvement in the Investigator's Global Assessment (IGA) score (24.5% vs. 7.3% for

vehicle).[3]

Phase IIb Study: This dose-ranging study involving 420 patients further confirmed the

efficacy.[7] The 7.5% twice-daily dose again showed the most significant improvements

compared to the combined vehicle group, with a mean reduction of 15.0 inflammatory

lesions (vs. 10.7 for vehicle) and 17.5 non-inflammatory lesions (vs. 9.3 for vehicle).[7]

Phase II Efficacy

Endpoint

Phase IIa Result

(OG 7.5% vs.

Vehicle)

Phase IIb Result

(OG 7.5% vs.

Vehicle)

Reference

Inflammatory Lesion

Reduction

-63.9% vs. -45.9%

(p=0.0006)

-15.0 vs. -10.7

(p=0.001)
[3][7]

Non-inflammatory

Lesion Reduction

-48.1% vs. -28.8%

(p=0.0025)

-17.5 vs. -9.3

(p<0.001)
[3][7]

≥2-Grade IGA

Improvement

24.5% vs. 7.3%

(p=0.0070)

Greater response

rates than vehicle
[3][7]

Q4: Given the success in Phase II, what were the
outcomes of the pivotal Phase III trials?
Despite the strong preclinical and Phase II data, the two large-scale Phase III pivotal trials,

CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints.[8][9] In these trials,

which enrolled a total of 1,503 patients, Olumacostat Glasaretil did not demonstrate a

statistically significant improvement over the vehicle control.[8]

Investigator's Global Assessment (IGA): The percentage of patients achieving a two-grade

improvement to a score of "clear" or "almost clear" was not significantly different from the

vehicle group.[8]

Lesion Counts: The drug failed to show a statistically significant reduction in either

inflammatory or non-inflammatory lesion counts compared to the vehicle.[8][9]
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The failure was unexpected, with Dermira's CEO stating, "We are surprised and extremely

disappointed by the results of the Phase 3 program."[8][9] As a result of these outcomes, the

development of Olumacostat Glasaretil was discontinued.[9][10]

Phase III Efficacy

Endpoint (at Week

12)

CLAREOS-1 (OG

5% vs. Vehicle)

CLAREOS-2 (OG

5% vs. Vehicle)

Statistical

Significance

≥2-Grade IGA

Improvement
19.1% vs. 20.8% 16.3% vs. 11.8% Not Met[8]

Inflammatory Lesion

Reduction (Mean)
14.3 vs. 13.7 16.6 vs. 15.3 Not Met[8]

Non-inflammatory

Lesion Reduction

(Mean)

14.8 vs. 11.2 17.8 vs. 17.4 Not Met[8]

Troubleshooting & Experimental Design Guides
Q5: Why might a drug like Olumacostat Glasaretil fail in
Phase III after showing such consistent promise?
While the exact reasons for the Phase III failure have not been publicly detailed, the

discrepancy between Phase II and Phase III results is a known challenge in drug development.

Researchers encountering similar issues should consider the following potential factors:

Placebo and Vehicle Response: The vehicle group in the Phase III trials may have exhibited

a higher-than-expected response, diminishing the statistical difference between the active

drug and the control. This can be particularly prominent in dermatology trials where the

vehicle itself can have hydrating or emollient effects. The vehicle response for IGA success

in CLAREOS-1 was notably high at 20.8%.[8]

Patient Population Heterogeneity: Phase III trials are much larger and are conducted across

more sites than Phase II trials.[8] This introduces greater variability in the patient population,

including differences in disease severity, lifestyle, genetics, and adherence to the treatment

protocol, which can mask the drug's true effect.
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Regression to the Mean: Patients in earlier phase trials may be selected more stringently

and can sometimes show more dramatic initial improvements that are not fully replicated in a

broader, more diverse population.

Complexity of Acne Pathophysiology: While sebum production is a key factor in acne, it is

not the only one. Other factors like inflammation, follicular hyperkeratinization, and microbial

dysbiosis play crucial roles. It is possible that targeting sebum production alone is insufficient

to produce a clinically meaningful effect in a broad moderate-to-severe acne population, or

that its effect takes longer than 12 weeks to become apparent.

Drug Development Pathway

Potential Confounding Factors in Phase III

Preclinical
(Strong Positive Data)

Phase II
(Significant Efficacy)

Phase III
(No Significant Efficacy)

Development
Discontinued

High Placebo/Vehicle
Response
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Caption: Olumacostat Glasaretil's development outcome and potential issues.

Q6: Was there any inconsistency in the safety and
tolerability data?
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No. A key point of consistency across all clinical trial phases was the drug's safety profile. In the

Phase III trials, Olumacostat Glasaretil was reported to be well-tolerated, which was

consistent with the findings from the Phase IIa and IIb studies.[8] Adverse events were

primarily mild or moderate, and no new or unexpected safety concerns were identified in the

larger, late-stage trials.[8] This suggests that the failure was purely efficacy-based and not due

to safety issues that emerged in the larger patient population.

Experimental Protocols
Protocol 1: In Vitro Lipid Synthesis Inhibition Assay
(Methodology Summary)
This protocol is a summary of the methods used in preclinical studies to assess the impact of

Olumacostat Glasaretil on sebocyte lipid production.[1][2]

Cell Culture: Primary human sebocytes are cultured to confluence in 96-well plates using a

standard sebocyte growth medium.

Stimulation: To induce lipid synthesis, the cells are stimulated for 24 hours with insulin (e.g.,

1 μM) and a Liver X Receptor (LXR) agonist (e.g., T0901317, 1 μM).

Treatment: During stimulation, cells are co-incubated with increasing concentrations of

Olumacostat Glasaretil or a vehicle control (e.g., 0.1% DMSO).

Radiolabeling: After the initial 24-hour treatment, the medium is replaced with a fresh

labeling medium containing the same drug concentrations plus a radioactive tracer, such as

[14C]-acetate.

Incubation: Cells are incubated with the radiolabeling medium for a defined period (e.g.,

several hours) to allow for the incorporation of the tracer into newly synthesized lipids.

Lipid Extraction & Analysis: Cells are harvested, and total lipids are extracted. The amount of

incorporated radioactivity is then measured using a scintillation counter to quantify de novo

lipid synthesis. Results are expressed as a percentage of the vehicle-treated control.
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Protocol 2: Phase III Clinical Trial Design (CLAREOS-1 &
CLAREOS-2 Summary)
This protocol summarizes the design of the pivotal Phase III trials that evaluated the efficacy

and safety of Olumacostat Glasaretil.[8]

Study Design: Two identical, randomized, multi-center, double-blind, parallel-group, vehicle-

controlled trials.

Patient Population: Enrolled patients aged nine years and older with a clinical diagnosis of

moderate-to-severe acne vulgaris. A total of 1,503 patients were enrolled across 94 sites in

the USA, Canada, and Australia.

Randomization: Patients were randomized in a 2:1 ratio to receive either Olumacostat
Glasaretil (5% concentration) or a matching vehicle.

Treatment Regimen: The assigned treatment (drug or vehicle) was applied topically twice

daily to the face for a duration of 12 weeks.

Co-Primary Efficacy Endpoints (Measured at Week 12):

IGA Success: The proportion of patients achieving at least a two-grade reduction from

baseline in the IGA score, resulting in a final score of 0 ("clear") or 1 ("almost clear").

Lesion Count Reduction: The absolute change from baseline in the counts of inflammatory

lesions and non-inflammatory lesions.

Safety Assessment: Safety and tolerability were monitored throughout the study via the

recording of adverse events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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